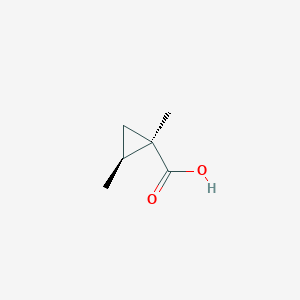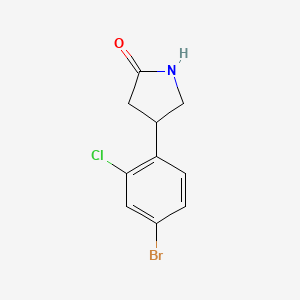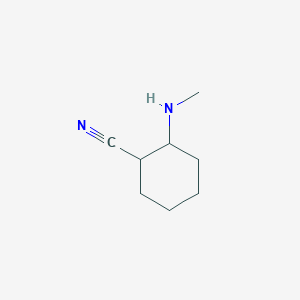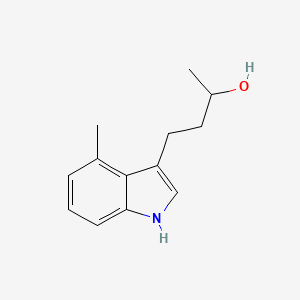
(1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is characterized by its unique three-membered ring structure, which imparts significant strain and reactivity. The presence of two methyl groups and a carboxylic acid functional group makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable alkenes using diazo compounds in the presence of transition metal catalysts. For instance, the reaction of 2-butene with diazomethane in the presence of a rhodium catalyst can yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its strained ring structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclopropane derivatives. Its chiral nature also makes it useful in stereochemical studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives can act as enzyme inhibitors or receptor agonists/antagonists.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure imparts desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of (1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the cyclopropane ring can participate in covalent bonding or ring-opening reactions. These interactions can modulate the activity of biological pathways or chemical processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: This compound has a similar cyclopropane structure but with an amino group and a vinyl group.
(1R,2S)-1,2-Dimethylcyclopropane-1-carboxamide: This derivative has an amide group instead of a carboxylic acid group.
Uniqueness
(1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups. The presence of two methyl groups and a carboxylic acid group in a strained three-membered ring makes it distinct from other cyclopropane derivatives. This unique structure imparts specific reactivity and properties that are valuable in various applications.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1R,2S)-1,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2/c1-4-3-6(4,2)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-,6+/m0/s1 |
InChI Key |
MMEAVAVRZYNYFB-UJURSFKZSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]1(C)C(=O)O |
Canonical SMILES |
CC1CC1(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190458.png)






![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)

![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B13190540.png)


![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)
